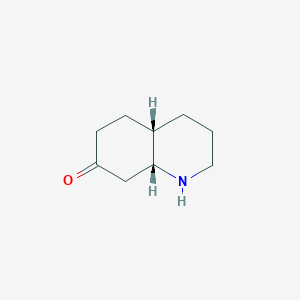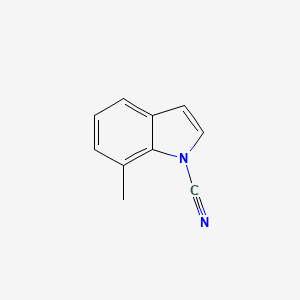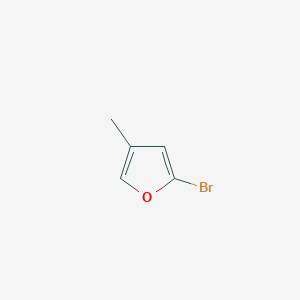
1,3-Dimethyl-1,2-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1,2-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential structural unit for both chemists and biochemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,2-dihydroquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This method typically yields quinoxaline derivatives, including this compound .
Another method involves the reaction of quinoxaline with 1,3-diketones in the presence of hydrochloric acid in dimethylsulfoxide at room temperature. This reaction forms 2-(1,3-dihydroxy-5,5-dimethylcyclohexan-2-ylidene)-1H-1,2-dihydroquinoxaline .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and cost-effectiveness. Green chemistry principles are frequently applied to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-ones.
Reduction: Reduction reactions can convert quinoxaline derivatives to 1,2,3,4-tetrahydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Quinoxaline-2-ones.
Reduction: 1,2,3,4-Tetrahydroquinoxalines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
1,3-Dimethyl-1,2-dihydroquinoxaline has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and schizophrenia.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit d-amino acid oxidase (DAAO), which plays a role in the nervous system . This inhibition can lead to therapeutic effects in conditions such as schizophrenia and neuropathic pain .
Comparison with Similar Compounds
1,3-Dimethyl-1,2-dihydroquinoxaline can be compared with other similar compounds, such as:
Quinoxaline: The parent compound with a similar structure but without the methyl groups.
Quinazoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties.
These compounds share some similarities in their chemical behavior and applications but differ in their specific biological activities and therapeutic potential .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3-dimethyl-2H-quinoxaline |
InChI |
InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-6H,7H2,1-2H3 |
InChI Key |
VJWCYPWRJFRQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)




![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)



![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)


![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)

